Differentiation by Molecular Bulk and Lipophilicity: CAS 182133-34-2 vs. Simpler Phenoxyethyl Piperidine Scaffolds
The target compound exhibits a significantly larger molecular footprint and higher lipophilicity compared to basic phenoxyethyl piperidine scaffolds. 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]piperidine has a molecular weight of 311.42 g/mol and a calculated XLogP3 of 4.4 . In contrast, the simpler analog 1-(2-phenoxyethyl)piperidine has a molecular weight of 205.30 g/mol and an estimated XLogP3 of 2.9 [1]. This substantial difference in size and hydrophobicity directly impacts its potential for target engagement and its ADME profile, making it a distinct chemical entity for specific research applications.
| Evidence Dimension | Molecular Weight (g/mol) / Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW: 311.42; XLogP3: 4.4 |
| Comparator Or Baseline | 1-(2-Phenoxyethyl)piperidine; MW: 205.30; XLogP3: 2.9 |
| Quantified Difference | MW increase of 106.12 g/mol (51.7% increase); XLogP3 increase of 1.5 log units |
| Conditions | In silico calculated properties via PubChem and ChemSrc |
Why This Matters
This confirms the compound is a distinct chemical entity with different drug-likeness properties, justifying its selection for exploring structure-activity relationships where increased bulk and lipophilicity are desired.
- [1] Mol-Instincts. (n.d.). 1-(2-Phenoxyethyl)piperidine. Molecular Weight and Predicted Properties. View Source
